

An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxylic acid

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Abstract

2-Methylquinoline-4-carboxylic acid, also known as 2-methylcinchoninic acid, is a heterocyclic compound belonging to the quinoline family.[1] It serves as a crucial structural scaffold and versatile intermediate in the field of medicinal chemistry and drug discovery.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory functions.[3][4][5] This document provides a comprehensive review of its chemical properties, synthesis methodologies, known biological activities, and applications in research and development, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Methylquinoline-4-carboxylic acid is a fragment molecule that provides a structural basis for the design and screening of new drug candidates.[2] Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	2-methylquinoline-4-carboxylic acid	PubChem[1]
Molecular Formula	C ₁₁ H ₉ NO ₂	PubChem[1]
CAS Number	634-38-8	PubChem[1]
Molecular Weight	187.19 g/mol	PubChem[1]
Canonical SMILES	<chem>CC1=NC2=CC=CC=C2C(=C1)C(=O)O</chem>	PubChem[1]
InChIKey	UIDHNPTVQFNWOJ-UHFFFAOYSA-N	PubChem[1]
XLogP3	2.4	PubChem[1]

Spectroscopic Data

Characterization of **2-Methylquinoline-4-carboxylic acid** is typically achieved through various spectroscopic methods. The primary techniques and their applications are listed in the table below.

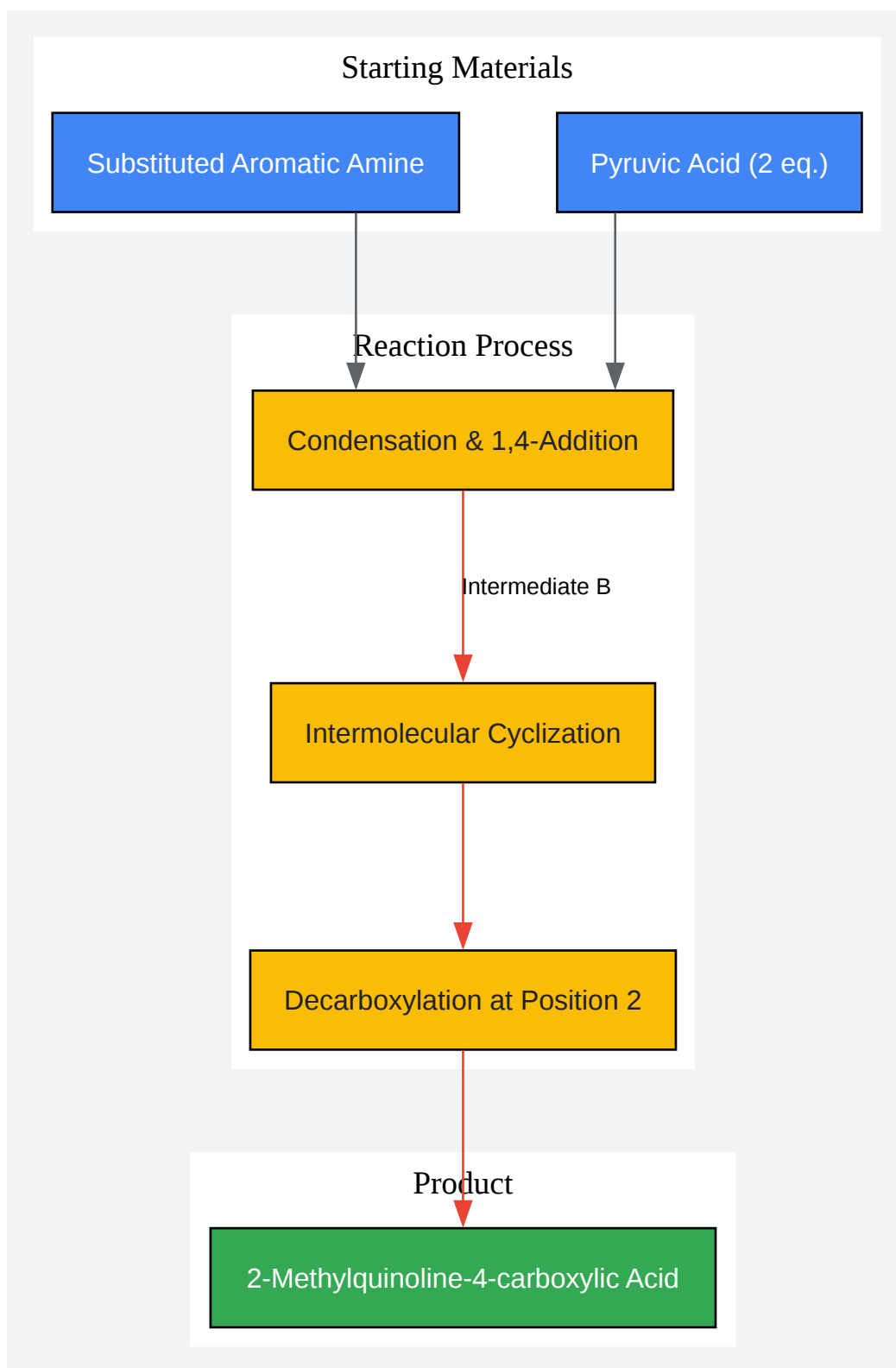
Spectroscopic Technique	Description
^1H NMR Spectroscopy	Used to determine the proton environment in the molecule.
^{13}C NMR Spectroscopy	Used to identify the carbon skeleton of the molecule.[1]
Mass Spectrometry (MS)	Used to determine the molecular weight and fragmentation pattern. The molecular ion is often the base peak, indicating stability under electron impact. Key fragmentation includes the loss of the carboxyl group ($-\text{COOH}$, 45 mass units).[6]
FTIR Spectroscopy	Used to identify functional groups. The presence of a carboxylic acid is confirmed by $\text{C}=\text{O}$ and $\text{O}-\text{H}$ stretching absorptions, typically observed in the ranges of $1724\text{--}1708\text{ cm}^{-1}$ and $3436\text{--}3242\text{ cm}^{-1}$, respectively.[4]
UV-Vis Spectrophotometry	Used to analyze the electronic transitions within the molecule.

Synthesis of 2-Methylquinoline-4-carboxylic Acid

The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions.

Doebner Reaction

The Doebner reaction is a three-component synthesis involving an aromatic amine, pyruvic acid, and an aldehyde.[7] For the synthesis of **2-methylquinoline-4-carboxylic acid**, two molecules of pyruvic acid condense, followed by an attack from the aromatic amine, cyclization, and subsequent decarboxylation to yield the final product.



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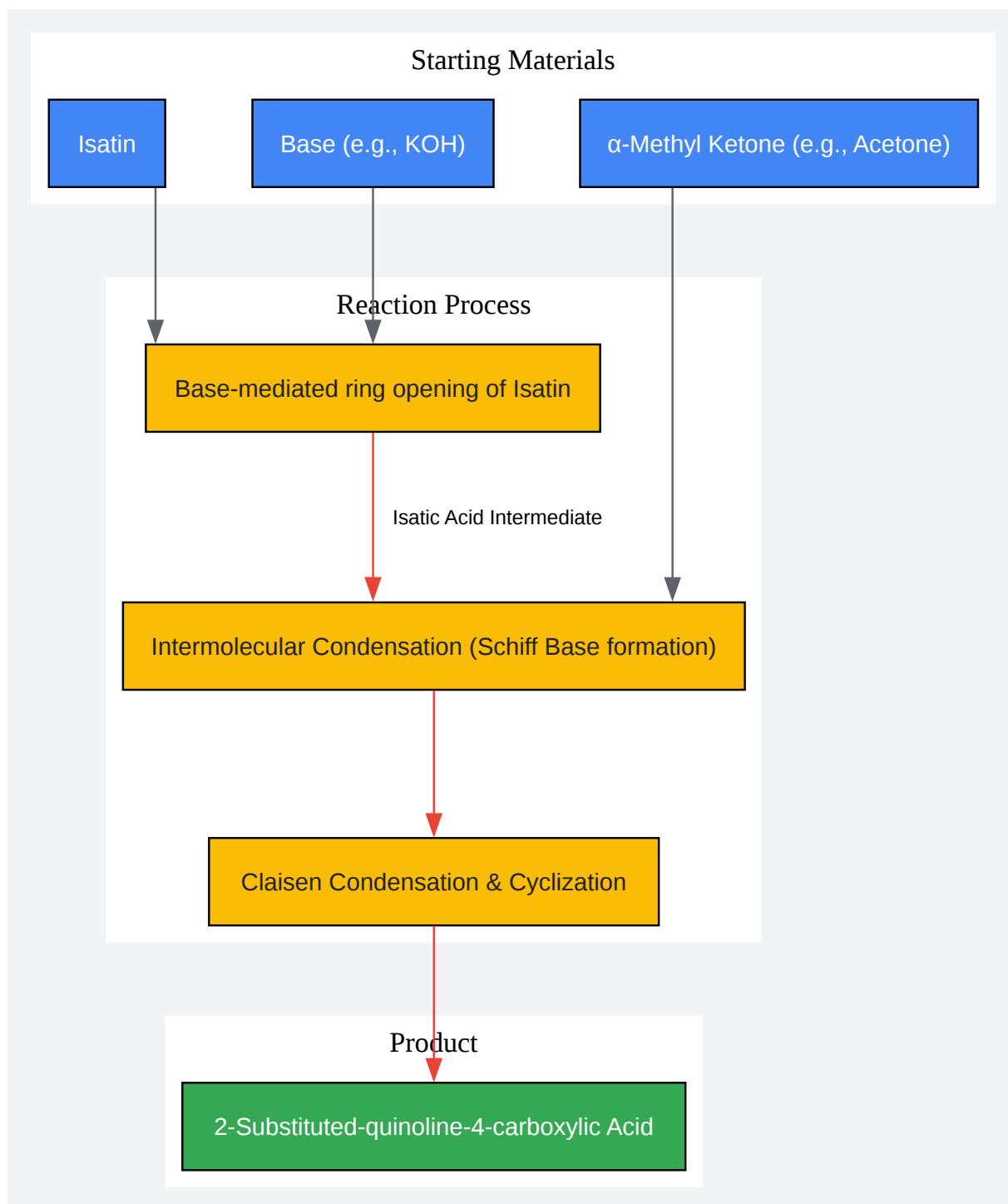
Doebner reaction workflow for synthesis.

Experimental Protocol: Doebner Reaction A general protocol involves reacting substituted aromatic amines with pyruvic acid in ethanol at room temperature.

- An equimolar mixture of an aromatic amine (e.g., aniline, 20 mmol) and an aldehyde (if not using two equivalents of pyruvic acid) is refluxed in ethanol (30 mL) for 1 hour.[8]
- Pyruvic acid (1.5 equivalents, 30 mmol) is added to the mixture.[8]
- A catalytic amount of an acid like trifluoroacetic acid may be added.[8]
- The reaction is further refluxed for approximately 12 hours, with completion monitored by Thin Layer Chromatography (TLC).[8]
- Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the solid product.[8]
- The crude product is filtered and purified, often by recrystallization or by dissolving in a basic solution (e.g., aqueous K_2CO_3), filtering, and re-precipitating with acid.[8]

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, typically involving the condensation of isatin with a carbonyl compound containing an α -methylene group (like acetone or an α -methyl ketone) under basic conditions.[9] The reaction proceeds via the base-mediated ring-opening of isatin to form isatic acid, followed by condensation and cyclization.[9]



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Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Pfitzinger Reaction This method modifies isatin through its reaction with a ketone.

- Isatin is reacted with a suitable ketone (e.g., acetone for **2-methylquinoline-4-carboxylic acid**) in the presence of a base.[4]
- The mixture is typically refluxed for an extended period, such as 24 hours, to yield the quinoline-4-carboxylic acid.[4]
- The progress of the reaction can be monitored using appropriate analytical techniques.
- Workup involves neutralization and filtration to isolate the crude product, which is then purified.

Biological Activities and Applications

The quinoline-4-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[10] **2-Methylquinoline-4-carboxylic acid** itself serves as a foundational structure for developing novel therapeutic agents.[3]

Antioxidant Activity

Research has shown that modifying isatin via the Pfitzinger reaction to produce **2-methylquinoline-4-carboxylic acid** significantly enhances its antioxidant properties.[4] The carboxylic acid group facilitates the release of an acidic hydrogen, which is key to its radical-scavenging activity.[4]

Compound	Antioxidant Activity (Inhibition % at 5 mg/L)
Isatin	No significant activity
2-Methylquinoline-4-carboxylic acid	30.25%
2-(4-Methylphenyl)quinoline-4-carboxylic acid	40.43%
(Data sourced from Fikriya, et al., 2023)[4]	

Enzyme Inhibition

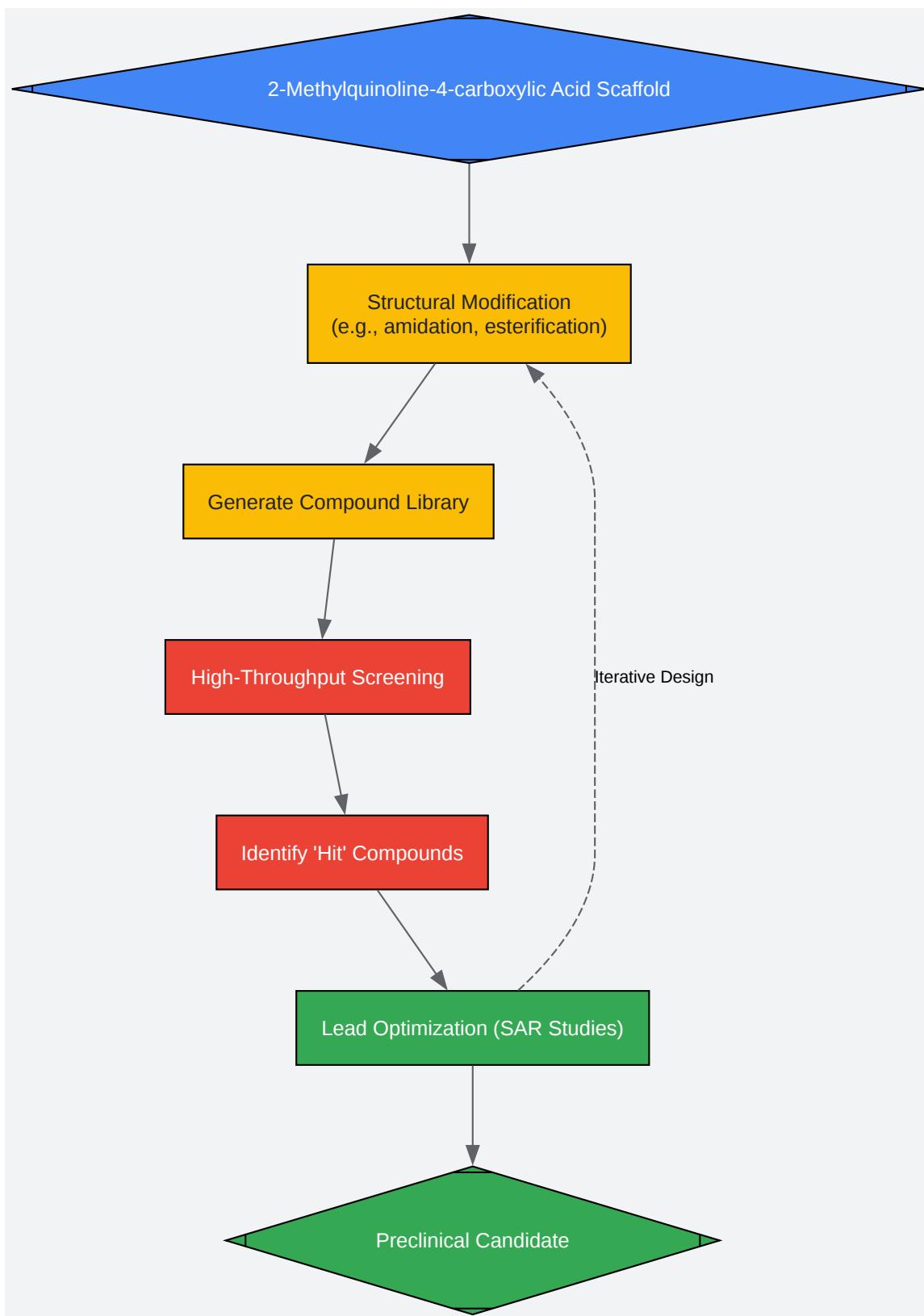
Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of various enzymes. A notable target is Dihydroorotate Dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[5] The carboxylic acid moiety is crucial for binding, often forming a salt bridge with key residues (e.g., R136) in the enzyme's active site.[5] While specific IC₅₀ values for the parent 2-methyl compound are not detailed in the provided literature, extensive structure-activity relationship (SAR) studies on related analogs highlight the scaffold's potential. For instance, potent quinoline-based analogue 41 showed a DHODH IC₅₀ of 9.71 ± 1.4 nM.[5]

Antimicrobial Activity

The quinoline core is present in many antimicrobial drugs, and derivatives of quinoline-4-carboxylic acid have been evaluated for their antibacterial effects.[10] Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good activity against Gram-positive bacteria like *Staphylococcus aureus* and moderate activity against Gram-negative bacteria like *Escherichia coli*. [8] The structural modification of the core scaffold is a key strategy for enhancing this activity.[8]

Role in Drug Discovery

2-Methylquinoline-4-carboxylic acid is a valuable starting material and scaffold in drug discovery.[2] Its structure allows for modification at various positions to generate libraries of compounds for screening against different biological targets.[2][3]



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Use of the scaffold in a drug discovery workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-methylquinoline-4-carboxylic acid** is associated with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Methylquinoline-4-carboxylic acid is a molecule of significant interest in medicinal chemistry. Its straightforward synthesis via established methods like the Doebner and Pfitzinger reactions makes it an accessible building block. The demonstrated antioxidant activity and the proven potential of its structural analogs as potent enzyme inhibitors and antimicrobial agents underscore its importance as a pharmacophore. For drug development professionals, this compound represents a versatile and promising scaffold for the design and synthesis of novel therapeutics.

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